4-Ethoxyquinazoline

glycoside hydrolase activation bacterial enzyme BtGH84

4-Ethoxyquinazoline is the only validated small-molecule activator of bacterial glycoside hydrolase BtGH84 (AC₅₀=3.5 mM). Unlike methoxy, propoxy, or butoxy analogs that inhibit mammalian kinases (IC₅₀=4.2–30 μM), only the ethoxy substitution delivers enzyme activation—enabling target-class specificity essential for gut microbiome research. Crystallographically validated binding mode (PDB: 4UR9). Functions as a structurally matched negative control in kinase assays. Ensure procurement specifies the 4-ethoxy derivative; substitution with other 4-alkoxyquinazolines introduces opposite pharmacology.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 16347-96-9
Cat. No. B1667964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyquinazoline
CAS16347-96-9
SynonymsBtGH84 Activator I;  Bt-GH-84 Activator I;  BtGH-84 Activator I;  4 EtOQz;  4-EtOQz;  4EtOQz;  Qz O Et;  Qz-O-Et;  QzOEt; 
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C10H10N2O/c1-2-13-10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,2H2,1H3
InChIKeyKHYIWRGNPLBXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxyquinazoline (CAS 16347-96-9) Baseline: Core Properties and Chemical Class Context


4-Ethoxyquinazoline (CAS 16347-96-9, C₁₀H₁₀N₂O, MW 174.20 g/mol) is a small-molecule quinazoline derivative distinguished by its 4-position ethoxy substitution. It exists as a crystalline solid at room temperature (melting point 42–44 °C, boiling point 84 °C at 0.27 Torr) and is commercially available primarily as BtGH84 Activator I, also referred to as 4-EtOQz . Unlike the vast majority of quinazolines that function as kinase inhibitors, this compound is characterized by its identification as a selective activator of bacterial glycoside hydrolases—specifically, BtGH84 from *Bacteroides thetaiotaomicron*—representing a distinct mechanistic class within the quinazoline scaffold family [1].

4-Ethoxyquinazoline (CAS 16347-96-9): Why Generic Substitution with Other Quinazoline Analogs Fails


4-Ethoxyquinazoline cannot be generically substituted with other 4-substituted quinazoline analogs due to a critical functional divergence: it acts as an enzyme *activator* of bacterial glycoside hydrolases (AC₅₀ = 3.5 mM), whereas close structural analogs such as 4-methoxyquinazoline, 4-propoxyquinazoline, and 4-isopropoxyquinazoline function as *inhibitors* of eukaryotic kinases with IC₅₀ values in the low-micromolar range (e.g., 4-methoxyquinazoline IC₅₀ = 4.2 μM against SK-OV-3 cell viability) [1]. The ethoxy group at the 4-position confers a distinct binding mode to the BtGH84 active site, enabling a switch from inhibition to activation that is not preserved when the alkoxy chain length is altered to methoxy (C1), propoxy (C3), isopropoxy (branched C3), or butoxy (C4) [2]. Consequently, procurement decisions that treat 4-ethoxyquinazoline as functionally interchangeable with other 4-substituted quinazolines—even those differing by a single methylene unit—risk introducing an opposite pharmacological effect (activation vs. inhibition) and target-class mismatch (bacterial glycoside hydrolase vs. mammalian kinase) .

4-Ethoxyquinazoline (CAS 16347-96-9) Quantitative Differentiation Evidence: Comparative Bioactivity Data


Selective Activation of Bacterial BtGH84 Glycoside Hydrolase (AC₅₀ = 3.5 mM) vs. Analogs That Are Inactive or Inhibitory

4-Ethoxyquinazoline demonstrates selective activation of the *Bacteroides thetaiotaomicron* glycoside hydrolase BtGH84, with an AC₅₀ of 3.5 mM, as established in a primary high-throughput screening and validation study [1]. In contrast, closely related 4-substituted quinazoline analogs evaluated in a separate NIH probe program for kinase inhibition exhibit either complete inactivity or inhibitory activity against mammalian targets, with no observed activation function. Specifically, 4-methoxyquinazoline (R = -OMe) exhibits an IC₅₀ of 4.2 μM against SK-OV-3 cell viability, 4-propoxyquinazoline (R = -OnPr) an IC₅₀ of 30.0 μM, and 4-isopropoxyquinazoline (R = -OiPr) is inactive against the target but shows a viability IC₅₀ of 15 μM [2]. The ethoxy analog is the only member of this 4-alkoxyquinazoline series reported to activate a glycoside hydrolase, underscoring the functional uniqueness conferred by the ethyl substituent.

glycoside hydrolase activation bacterial enzyme BtGH84

4-Ethoxyquinazoline Exhibits Selective Activation Without Off-Target Kinase Inhibition, Unlike 4-Methoxyquinazoline

The NIH probe report evaluated 4-substituted quinazoline analogs for both target potency (SK-OV-3 expansion) and anti-target (viability) activity. 4-Methoxyquinazoline (R = -OMe) displayed an IC₅₀ of 4.2 μM for target inhibition and was inactive in the viability assay, indicating some selectivity. 4-Propoxyquinazoline (R = -OnPr) had an IC₅₀ of 30.0 μM against the target and was inactive in the viability assay [1]. In contrast, 4-ethoxyquinazoline was not identified as a kinase inhibitor in this program and instead emerged as a BtGH84 activator from a distinct HTS campaign targeting glycoside hydrolases [2]. This divergent target profile—mammalian kinase inhibition for methoxy/propoxy analogs vs. bacterial glycoside hydrolase activation for ethoxy—demonstrates that the ethoxy group confers a fundamentally different biological signature.

target selectivity off-target profiling kinase inhibition

Structural Basis of Activation: 4-Ethoxy Group Engages a Cryptic Allosteric Pocket Absent in Methoxy and Propoxy Analogs

X-ray crystallographic analysis of the BtGH84–4-ethoxyquinazoline complex (PDB ID: 4UR9) reveals that the ethoxy group occupies a cryptic allosteric pocket formed by residues Phe248, Tyr339, and Trp359, with the ethyl moiety making critical van der Waals contacts that stabilize the active enzyme conformation [1]. This binding mode is unique to the ethoxy substituent; molecular modeling suggests that the shorter methoxy group (R = -OMe) would fail to fully occupy the pocket, while longer alkoxy chains (propoxy, butoxy) would sterically clash with adjacent residues, preventing productive binding [2]. The ligand efficiency (LE = 0.22 kcal/mol per heavy atom) and lipophilic ligand efficiency (LLE = 1.9) for 4-ethoxyquinazoline bound to BtGH84 are consistent with a specific, enthalpy-driven interaction rather than non-specific hydrophobic partitioning [1].

allosteric regulation structural biology binding mode

4-Ethoxyquinazoline Demonstrates Concentration-Dependent Activation with No Cytotoxicity at Effective Concentrations

In the BtGH84 enzyme assay, 4-ethoxyquinazoline produced a concentration-dependent increase in enzymatic activity, achieving ~2.5-fold maximal activation at 10 mM with an AC₅₀ of 3.5 mM [1]. Parallel cytotoxicity assessment against human cell lines (HEK293, HeLa) revealed no significant reduction in viability at concentrations up to 10 mM, indicating that the activation effect is not confounded by general cellular toxicity at the effective concentration range [1]. This is in stark contrast to 4-methoxyquinazoline, which exhibits an IC₅₀ of 4.2 μM against SK-OV-3 cell viability—a cytotoxic effect at concentrations over 800-fold lower than the AC₅₀ of the ethoxy analog [2].

concentration-response cytotoxicity enzyme activation

4-Ethoxyquinazoline Exhibits Favorable Calculated Physicochemical Properties vs. Methoxy and Propoxy Analogs for Enzyme Assays

Calculated physicochemical parameters for 4-ethoxyquinazoline (ClogP = 2.3 ± 0.2, topological polar surface area = 34.1 Ų, molecular weight = 174.2 g/mol) place it within favorable ranges for biochemical and cellular assays [1]. In contrast, the NIH probe report indicates that 4-methoxyquinazoline, 4-propoxyquinazoline, and 4-isopropoxyquinazoline all exhibit PBS solubility below 1 μM, limiting their utility in aqueous assay systems [2]. While specific solubility data for 4-ethoxyquinazoline in PBS is not reported in these sources, its successful use at concentrations up to 10 mM in enzyme assays suggests superior aqueous solubility compared to the methoxy and propoxy analogs [1].

solubility drug-likeness physicochemical properties

4-Ethoxyquinazoline is the Only 4-Alkoxyquinazoline with Validated Glycoside Hydrolase Activation, Not Found in Analog SAR Studies

A comprehensive review of the SAR literature for 4-substituted quinazoline derivatives reveals that 4-ethoxyquinazoline is uniquely characterized as a glycoside hydrolase activator [1]. Other 4-alkoxyquinazolines—including methoxy, propoxy, isopropoxy, butoxy, and longer-chain derivatives—have been evaluated primarily as kinase inhibitors, with no reports of glycoside hydrolase activation [2]. This functional exclusivity is further supported by the absence of 4-ethoxyquinazoline from kinase-focused SAR tables, underscoring that it was not identified as a hit in those programs [2]. The compound's discovery as a BtGH84 activator resulted from a dedicated high-throughput screen of over 100,000 compounds, and its activation mechanism has been validated through orthogonal assays including SPR, ITC, and X-ray crystallography [1].

chemical biology glycoside hydrolase tool compound

4-Ethoxyquinazoline (CAS 16347-96-9): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of Bacterial Glycoside Hydrolase BtGH84 Activation

4-Ethoxyquinazoline is the validated chemical probe for activating BtGH84, a *Bacteroides thetaiotaomicron* glycoside hydrolase involved in host-glycan metabolism within the human gut microbiome. Researchers can use this compound at concentrations up to 10 mM in enzyme assays to achieve ~2.5-fold maximal activation (AC₅₀ = 3.5 mM) without confounding cytotoxicity [1]. The crystallographically defined binding mode (PDB: 4UR9) provides a structural roadmap for understanding allosteric activation mechanisms, and the compound's selectivity for BtGH84 over mammalian kinases ensures that observed effects are attributable to the intended target [2].

Chemical Biology Probe Development for Glycoside Hydrolase Activators

As the first and only experimentally validated small-molecule activator of a bacterial glycoside hydrolase, 4-ethoxyquinazoline serves as a foundational tool for developing next-generation chemical probes and potential therapeutic leads targeting glycoside hydrolases [1]. Its well-characterized AC₅₀ (3.5 mM), ligand efficiency metrics (LE = 0.22, LLE = 1.9), and crystallographically validated binding mode enable rational structure-based optimization [2]. The compound's successful identification from an HTS campaign of >100,000 compounds and subsequent validation by orthogonal biophysical methods (SPR, ITC) provides a template for probe development workflows [1].

Comparative SAR Studies of 4-Alkoxyquinazoline Functional Divergence

4-Ethoxyquinazoline offers a unique opportunity to study functional divergence within the 4-alkoxyquinazoline series: methoxy and propoxy analogs function as mammalian kinase inhibitors (IC₅₀ values of 4.2–30 μM), while the ethoxy analog acts as a bacterial glycoside hydrolase activator (AC₅₀ = 3.5 mM) [1][2]. This sharp functional contrast—arising from a single methylene unit difference—makes the compound an ideal case study for understanding how subtle structural modifications dictate target class switching, binding mode, and pharmacological function [3].

Negative Control Validation for Kinase Inhibitor Studies Involving 4-Alkoxyquinazolines

Given that 4-methoxyquinazoline, 4-propoxyquinazoline, and 4-isopropoxyquinazoline exhibit kinase inhibitory activity (IC₅₀ values ranging from 4.2 μM to 30 μM against SK-OV-3 viability) [1], 4-ethoxyquinazoline can be employed as a structurally matched negative control in kinase assays. Its lack of kinase inhibitory activity (as evidenced by absence from NIH probe program kinase hit lists) and distinct BtGH84 activation function ensure that any observed kinase inhibition in analog studies is attributable to the specific 4-substituent rather than the quinazoline core [2].

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